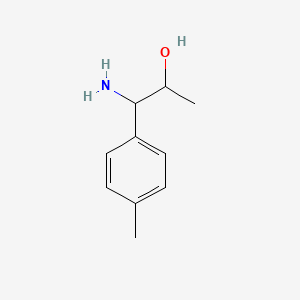
1-Amino-1-(4-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-methylphenyl)propan-2-OL can be synthesized through several methods. One common method involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the amino alcohol . Another method includes the reaction of 1-(4-methylphenyl)propan-2-one with ammonia and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-1-(4-methylphenyl)propan-2-amine.
Substitution: Formation of 1-chloro-1-(4-methylphenyl)propan-2-ol or 1-bromo-1-(4-methylphenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Amino-1-(4-methylphenyl)propan-2-OL is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceutical compounds and other organic molecules.
Biology: Studying the effects of amino alcohols on biological systems and their potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for treating various medical conditions.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-methylphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: Another amino alcohol with a similar structure but different functional groups.
1-Amino-1-phenylpropan-2-OL: Similar structure but without the methyl group on the phenyl ring.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3 |
Clé InChI |
HZSTYYBSLOXCOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















